molecular formula C7H12O2S B14581337 prop-2-enyl 2-methyl-3-sulfanylpropanoate CAS No. 61551-81-3

prop-2-enyl 2-methyl-3-sulfanylpropanoate

Cat. No.: B14581337
CAS No.: 61551-81-3
M. Wt: 160.24 g/mol
InChI Key: LOMSFXDMAYWOGN-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-methyl-3-sulfanylpropanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-methyl-3-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-3-sulfanylpropanoic acid with prop-2-enol (allyl alcohol) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-methyl-3-sulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-enyl 2-methyl-3-sulfanylpropanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-methyl-3-sulfanylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The sulfanyl group can participate in redox reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-sulfanylpropanoate: Similar structure but lacks the allyl group.

    Ethyl 2-methyl-3-sulfanylpropanoate: Similar structure with an ethyl group instead of an allyl group.

    Prop-2-enyl 3-sulfanylpropanoate: Similar structure but lacks the methyl group.

Uniqueness

Prop-2-enyl 2-methyl-3-sulfanylpropanoate is unique due to the presence of both the allyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61551-81-3

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

prop-2-enyl 2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C7H12O2S/c1-3-4-9-7(8)6(2)5-10/h3,6,10H,1,4-5H2,2H3

InChI Key

LOMSFXDMAYWOGN-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)OCC=C

Origin of Product

United States

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